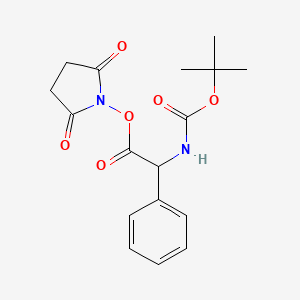

Boc-L-phenylglycine N-hydroxysuccinimide ester

Description

BenchChem offers high-quality Boc-L-phenylglycine N-hydroxysuccinimide ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-phenylglycine N-hydroxysuccinimide ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6/c1-17(2,3)24-16(23)18-14(11-7-5-4-6-8-11)15(22)25-19-12(20)9-10-13(19)21/h4-8,14H,9-10H2,1-3H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEHHKZULQJYEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of Boc-L-phenylglycine N-hydroxysuccinimide ester reaction?

An In-depth Technical Guide to the Mechanism and Application of Boc-L-phenylglycine N-hydroxysuccinimide Ester

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of the Boc-L-phenylglycine N-hydroxysuccinimide (NHS) ester reaction. It delves into the core reaction mechanism, offers field-proven experimental protocols, and is grounded in authoritative scientific principles to ensure accuracy and reliability.

Foreword: The Strategic Role of Activated Esters in Amine Modification

In the realm of bioconjugation and synthetic chemistry, the precise and efficient formation of stable covalent bonds is a fundamental requirement. N-hydroxysuccinimide esters are a cornerstone of amine modification strategies due to their high reactivity and selectivity towards primary and secondary amines under mild conditions.[][2][3] Boc-L-phenylglycine NHS ester is a particularly valuable reagent that combines the amine-reactive properties of the NHS ester with the stereospecificity of the L-phenylglycine core and the strategic utility of the acid-labile tert-butyloxycarbonyl (Boc) protecting group.[4][] This combination makes it a versatile building block in peptide synthesis and the development of complex bioconjugates and therapeutics.[4][6]

PART 1: CORE DIRECTIVE - The Reaction Mechanism Unveiled

The reaction between Boc-L-phenylglycine NHS ester and a primary amine is a classic example of nucleophilic acyl substitution, resulting in the formation of a highly stable amide bond.[3][] Understanding the intricacies of this mechanism is paramount for optimizing reaction conditions and achieving desired outcomes.

The Activated Ester: A Tale of a Good Leaving Group

The N-hydroxysuccinimide moiety is not a passive participant but an "activated" component that facilitates the reaction. The electron-withdrawing nature of the two carbonyl groups in the succinimide ring makes the NHS ester a good leaving group. This is because the resulting N-hydroxysuccinimide anion is stabilized by resonance, readily accommodating the negative charge that develops during the reaction.[]

The Nucleophilic Onslaught: Amine Meets Ester

The reaction is initiated by the nucleophilic attack of the deprotonated primary amine on the electrophilic carbonyl carbon of the NHS ester. This forms a transient, high-energy tetrahedral intermediate.[3][] The inherent instability of this intermediate drives the subsequent collapse, leading to the reformation of the carbonyl double bond and the expulsion of the N-hydroxysuccinimide leaving group.[] The end product is a stable amide linkage, identical to the peptide bonds found in proteins, and the water-soluble N-hydroxysuccinimide byproduct.[]

Caption: The nucleophilic acyl substitution mechanism of the Boc-L-phenylglycine NHS ester reaction.

The Gatekeeper: The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the α-amino group of L-phenylglycine.[8][] This protection is essential to prevent undesired side reactions, such as the self-polymerization of the amino acid, ensuring that the acylation occurs specifically at the target amine.[10] The Boc group is stable under the slightly basic conditions of the NHS ester reaction but can be readily and selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA), to liberate the amine for subsequent synthetic steps.[8][11][12]

PART 2: SCIENTIFIC INTEGRITY & LOGIC - A Self-Validating Experimental Protocol

The following protocol is designed to be a robust and self-validating system for the conjugation of Boc-L-phenylglycine NHS ester to a primary amine-containing substrate.

Essential Materials & Reagents

-

Boc-L-phenylglycine N-hydroxysuccinimide ester

-

Amine-containing substrate (e.g., protein, peptide, oligonucleotide)

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[13][14]

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 7.2-8.5[2][15][16]

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[17][18]

-

Purification System (e.g., size-exclusion chromatography, dialysis, HPLC)

Step-by-Step Experimental Workflow

-

Substrate Preparation: Dissolve the amine-containing substrate in the reaction buffer to a concentration of 1-10 mg/mL.[3][14]

-

NHS Ester Stock Solution: Immediately before use, dissolve the Boc-L-phenylglycine NHS ester in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL or 10 mM).[3] It is crucial to use anhydrous solvent to minimize hydrolysis of the NHS ester.[19]

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the substrate solution with gentle mixing.[3] The reaction can be incubated for 1-4 hours at room temperature or overnight at 4°C.[3][13][15]

-

Reaction Quenching: Terminate the reaction by adding the quenching reagent to a final concentration of 20-50 mM.[17] Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is consumed.[14][17]

-

Purification: Remove excess reagents, the N-hydroxysuccinimide byproduct, and the quenching agent using an appropriate purification method such as a desalting column or dialysis.[18]

Caption: A streamlined experimental workflow for the conjugation of Boc-L-phenylglycine NHS ester.

Causality of Experimental Choices: A Data-Driven Approach

The success of the conjugation reaction is critically dependent on several parameters. The table below outlines these factors and the scientific rationale behind their optimization.

| Parameter | Recommended Range | Causality and Rationale |

| pH | 7.2 - 8.5 | This pH range ensures that the primary amine is sufficiently deprotonated and nucleophilic to react with the NHS ester. At lower pH, the amine is protonated and unreactive, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[2][3][20] |

| Molar Excess of NHS Ester | 5- to 20-fold | A molar excess of the NHS ester helps to drive the reaction to completion, maximizing the yield of the desired conjugate.[3] |

| Solvent for NHS Ester | Anhydrous DMF or DMSO | NHS esters are susceptible to hydrolysis in aqueous solutions.[19][21] Dissolving the reagent in a dry, water-miscible organic solvent immediately before use minimizes this degradation and preserves its reactivity.[14] |

| Temperature | Room Temperature or 4°C | The reaction can be performed at room temperature for faster kinetics or at 4°C to minimize potential degradation of sensitive biomolecules.[15][22] |

| Quenching | 20-50 mM Tris or Glycine | The addition of a primary amine-containing quenching agent consumes any unreacted NHS ester, preventing further, non-specific modification of the target molecule.[17][18] |

PART 3: VISUALIZATION & FORMATTING - Trustworthiness Through Clarity

The described protocol is inherently self-validating. The defined pH range maximizes the desired reaction while minimizing side reactions. The quenching step provides a definitive end to the reaction, and the final purification step ensures the removal of all small-molecule contaminants, leading to a high-purity product.

References

- Lomant, A. J., & Fairbanks, G. (1976). Chemical probes of extended biological structures: synthesis and properties of the cleavable protein cross-linking reagent [35S]dithiobis(succinimidyl propionate). Journal of Molecular Biology, 104(1), 243–261.

-

ResearchGate. (2015, May 30). What happens in amine coupling reaction with NHS/EDC/TEA?. Retrieved from [Link]

-

N-Hydroxysuccinimide active ester. (n.d.). Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

- Lämmerhofer, M., Nogueira, R., & Lindner, W. (2015). Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(15), 6219–6225.

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

- Kalia, J., & Raines, R. T. (2010). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews, 39(5), 1737–1748.

- Zhang, Y., et al. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Journal of the Electrochemical Society, 160(4), H229–H234.

-

ChemBK. (2024, April 9). N-Boc-L-phenylglycine. Retrieved from [Link]

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 10. peptide.com [peptide.com]

- 11. jk-sci.com [jk-sci.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 16. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. N-Hydroxysuccinimide active ester [schem.jp]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Methodological & Application

Solution-phase peptide synthesis with Boc-L-phenylglycine N-hydroxysuccinimide ester

Application Note: Solution-Phase Peptide Synthesis Using Boc-L-Phenylglycine N-Hydroxysuccinimide Ester

Introduction & Mechanistic Rationale

The incorporation of non-proteinogenic amino acids, such as phenylglycine (Phg), into peptide sequences is a critical strategy in the development of peptidomimetics, antimicrobial agents, and enzyme inhibitors[1]. However, phenylglycine is notoriously classified as a "troublesome residue" in peptide chemistry. The

To circumvent this loss of stereochemical integrity, pre-activated esters such as Boc-L-phenylglycine N-hydroxysuccinimide ester (Boc-L-Phg-OSu) are employed. N-hydroxysuccinimide (NHS) esters are highly effective acylating agents that react cleanly with primary amines to form stable amide bonds without the need for additional exogenous coupling reagents[4].

Why Solution-Phase Synthesis? While solid-phase peptide synthesis (SPPS) is standard for long sequences, solution-phase synthesis remains the preferred methodology for large-scale manufacturing and the synthesis of short, specialized pharmaceutical intermediates[5]. Solution-phase chemistry allows for real-time reaction monitoring, precise stoichiometric control, and intermediate purification. Furthermore, the NHS ester strategy is inherently self-validating during purification: the primary byproduct, N-hydroxysuccinimide, is highly water-soluble and is easily eliminated through simple aqueous washing[6].

Mechanistic Pathway of NHS-Ester Coupling

The reaction proceeds via a nucleophilic acyl substitution. The free amine of the growing peptide chain attacks the electrophilic carbonyl carbon of the Boc-L-Phg-OSu ester, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the N-hydroxysuccinimide leaving group, yielding the desired amide bond.

Mechanism of amide bond formation via nucleophilic attack on Boc-L-Phg-OSu, releasing soluble NHS.

Reaction Parameters & Quantitative Data

To ensure a self-validating and high-yielding reaction, strict adherence to stoichiometric and environmental parameters is required. The following table summarizes the optimized conditions for this coupling:

| Parameter | Target Value | Mechanistic Rationale |

| Boc-L-Phg-OSu | 1.05 – 1.10 equivalents | A slight excess drives the reaction to completion, ensuring the complete consumption of the amine component. |

| Amine Component | 1.00 equivalent | Acts as the limiting reagent. Complete conversion prevents the need for complex chromatographic separation later. |

| Base (e.g., DIPEA) | 0 – 1.2 equivalents | Critical: Only added if the amine is introduced as a salt (e.g., HCl salt) to liberate the free base. If the amine is already a free base, omit DIPEA entirely to prevent base-catalyzed epimerization of the Phg residue[1]. |

| Solvent System | DCM or DMF (0.1 – 0.5 M) | Dichloromethane (DCM) is preferred as it simplifies the downstream aqueous workup. DMF is used only if the peptide fragment exhibits poor solubility. |

| Temperature | 20 – 25 °C (Room Temp) | Mild thermal conditions are sufficient for NHS ester reactivity and preserve the stereocenter. |

| Reaction Time | 2 – 4 hours | NHS esters react slower than highly activated uronium species but cleanly reach >98% conversion within this window. |

Experimental Protocol: Step-by-Step Methodology

This protocol outlines a self-validating workflow. The physical properties of the reagents dictate the purification, meaning a successful phase separation inherently guarantees the removal of the coupling byproducts.

Step-by-step solution-phase workflow for Boc-L-Phg-OSu coupling and subsequent deprotection.

Phase 1: Activation and Coupling

-

Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine component (1.0 eq) in anhydrous DCM to achieve a concentration of 0.2 M.

-

Base Addition (Conditional): If the amine is an HCl or TFA salt, add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise. Stir for 5 minutes. Note: If the amine is a free base, skip this step to maintain a neutral pH and protect the Phg stereocenter.

-

Ester Addition: Add Boc-L-Phg-OSu (1.05 eq) in one portion. The pre-activated nature of the NHS ester means no additional coupling reagents (like EDC or DCC) are required, preventing the formation of difficult-to-remove urea byproducts.

-

Incubation: Stir the reaction mixture at room temperature under an inert argon atmosphere for 2 to 4 hours.

Phase 2: In-Process Control (IPC)

-

Monitoring: Monitor the reaction progress via TLC (e.g., 5% MeOH in DCM) or LC-MS.

-

Validation: The reaction is deemed complete when the spot corresponding to the free amine disappears (visualized via Ninhydrin stain) and the mass of the desired Boc-protected peptide dominates the LC-MS chromatogram.

Phase 3: Aqueous Workup (Intrinsic Purification)

-

Dilution: Dilute the reaction mixture with an equal volume of DCM (or Ethyl Acetate if DMF was used as the primary solvent).

-

Acidic Wash: Transfer the mixture to a separatory funnel. Wash the organic layer twice with 5% aqueous citric acid. This removes any trace unreacted amine and neutralizes residual DIPEA.

-

Basic Wash: Wash the organic layer twice with 5% aqueous

. Causality Check: This is the critical purification step. The byproduct, N-hydroxysuccinimide, is highly soluble in water and partitions entirely into the aqueous layer[6]. Any unreacted Boc-L-Phg-OSu hydrolyzes into Boc-L-Phg-OH and NHS, both of which are extracted into the basic aqueous phase as sodium salts. -

Brine Wash: Wash once with saturated NaCl (brine) to remove residual water from the organic phase.

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure to yield the pure Boc-protected peptide as a solid or foam.

Phase 4: Boc Deprotection

-

Acidolysis: Dissolve the purified Boc-peptide in a solution of 50% Trifluoroacetic acid (TFA) in DCM (v/v).

-

Cleavage: Stir at room temperature for 30 minutes. The Boc group is cleaved, releasing isobutylene gas and carbon dioxide.

-

Isolation: Evaporate the solvent under a stream of nitrogen. Precipitate the resulting peptide TFA salt by adding cold, anhydrous diethyl ether. Centrifuge, decant the ether, and dry the pellet under a vacuum.

Quality Control & Troubleshooting

-

Epimerization Detected in Final Product: If chiral HPLC reveals the presence of D-Phg epimers, the reaction environment was too basic. Ensure that no excess DIPEA is used during the coupling phase. Alternatively, consider using a weaker base like N-methylmorpholine (NMM) or utilizing a silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA) to facilitate coupling without basic amines[6],[1].

-

Incomplete Coupling: Phenylglycine is sterically hindered. If the amine is also bulky (e.g., an N-alkylated amino acid), the reaction may stall. In such cases, gently warming the reaction to 35 °C or increasing the concentration of the reactants to 0.5 M can drive the reaction forward without requiring stronger, epimerization-prone coupling reagents.

References

-

[4] Dempsey, et al. (2018). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. National Institutes of Health (NIH) / PMC. URL:[Link]

-

[5] Rapid, Continuous Solution-Phase Peptide Synthesis: Application to Peptides of Pharmaceutical Interest. ResearchGate. URL:[Link]

-

[6] Huang, Y., & Feng, W.-H. (2016). N,O-Bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents for dipeptide synthesis. Chinese Chemical Letters. URL:[Link]

-

[2] Epimerisation in Peptide Synthesis. National Institutes of Health (NIH) / PMC. URL:[Link]

-

[1] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies / Elsevier. URL:[Link]

-

[3] Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society (JACS). URL:[Link]

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. html.rhhz.net [html.rhhz.net]

Deprotection of the Boc group after coupling with Boc-L-phenylglycine N-hydroxysuccinimide ester.

Abstract & Introduction

The incorporation of L-Phenylglycine (L-Phg) into bioactive peptides and peptidomimetics is a high-value strategy in drug design, often used to restrict conformational flexibility or enhance metabolic stability. The precursor Boc-L-Phg-OSu (N-tert-butoxycarbonyl-L-phenylglycine N-hydroxysuccinimide ester) is frequently employed to introduce this residue efficiently.

However, L-Phg presents a unique challenge: the

This Application Note details the controlled deprotection of the Boc group from L-Phg-containing constructs. Unlike generic Boc removal protocols, this guide emphasizes temperature control and scavenger selection to preserve the stereochemical integrity of the sensitive phenylglycine residue.

Mechanism of Action

The removal of the tert-butyloxycarbonyl (Boc) group is an acidolytic cleavage. The reaction is driven by the protonation of the carbamate carbonyl, leading to the fragmentation of the molecule into the free amine (as a salt), carbon dioxide, and the tert-butyl cation.[1][2]

Reaction Pathway

The following diagram illustrates the mechanistic flow and the critical fragmentation step.

Figure 1: Acidolytic cleavage mechanism of the Boc group. Note the generation of the reactive t-butyl cation, which necessitates scavengers if electron-rich side chains (Trp, Met, Cys) are present.

Critical Quality Attributes (CQA)

Before initiating the protocol, the following parameters must be controlled to prevent failure modes specific to Phenylglycine.

| Parameter | Specification | Rationale |

| Temperature | 0°C to 23°C | Elevated temperatures (>30°C) during acidolysis can promote acid-catalyzed racemization of Phg. |

| Acid Concentration | 20-50% (v/v) | Sufficient to drive kinetics but minimized to reduce degradation of sensitive linkers. |

| Scavengers | TIS, H₂O, Thioanisole | Crucial: If the peptide contains Met, Trp, or Cys, the t-butyl cation will alkylate them irreversibly without scavengers. |

| Neutralization | pH < 8.0 | High Risk: The free amine of Phg racemizes rapidly at pH > 9. Avoid strong bases during workup. |

Experimental Protocols

Prerequisites

Ensure the starting material (Boc-L-Phg-Construct) has been washed free of the N-hydroxysuccinimide (NHS) byproduct from the previous coupling step. Residual NHS can complicate HPLC analysis.

Protocol A: Standard TFA Deprotection (Solution Phase)

Best for: Peptides containing acid-stable side chains.

-

Preparation: Dissolve the Boc-L-Phg-construct (1.0 mmol) in Dichloromethane (DCM) (5 mL). Ensure complete dissolution.

-

Cooling: Place the reaction vessel in an ice-water bath (0°C).

-

Expert Insight: Cooling is mandatory for Phg derivatives to suppress potential side reactions during the exothermic addition of acid.

-

-

Acid Addition: Slowly add Trifluoroacetic Acid (TFA) (5 mL) dropwise over 5 minutes.

-

Scavenger Cocktail: If sensitive residues (Met, Trp) are present, premix TFA with 2.5% Triisopropylsilane (TIS) and 2.5% Water before addition.

-

-

Reaction: Remove the ice bath and stir at room temperature for 30–60 minutes . Monitor by TLC or LC-MS.[2]

-

Endpoint: Disappearance of the Boc-protected mass (+100 Da shift).

-

-

Workup (Precipitation Method):

-

Concentrate the solution to ~2 mL using a rotary evaporator (bath < 30°C).

-

Add cold Diethyl Ether (40 mL) to precipitate the peptide-TFA salt.

-

Centrifuge (3000 rpm, 5 min) and decant the supernatant. Repeat ether wash 2x.

-

-

Drying: Dry the pellet under high vacuum.

Protocol B: HCl/Dioxane Deprotection

Best for: Scale-up and generating solid HCl salts (easier handling than oily TFA salts).

-

Preparation: Dissolve the substrate in a minimal amount of 1,4-dioxane or ethyl acetate.

-

Acid Addition: Add 4M HCl in Dioxane (10 equivalents).

-

Reaction: Stir at room temperature for 30–45 minutes.

-

Note: HCl deprotection is often faster than TFA but generates less transient carbocation "soup," sometimes reducing the need for exotic scavengers.

-

-

Isolation: The product often precipitates directly as the hydrochloride salt. Filter and wash with ether.[2]

Post-Deprotection Workflow & Racemization Control

The most critical step for L-Phenylglycine is not the acid removal, but the subsequent handling of the free amine salt.

Figure 2: Operational workflow emphasizing the decision points for neutralization.

Neutralization Guidelines (The "Phg Rule")

When neutralizing the amine salt for the next coupling step:

-

Avoid Strong Bases: Never use NaOH or KOH.

-

Use Weak Bases: Use saturated

for aqueous workups. -

In-Situ Neutralization: If proceeding to the next coupling immediately, use N-Methylmorpholine (NMM) or DIPEA (Diisopropylethylamine).

-

Critical Limit: Do not exceed 3.0 equivalents of base. Excess base abstracts the benzylic proton of Phg, causing rapid racemization to the D-isomer.

-

Troubleshooting & Analysis

| Observation | Root Cause | Corrective Action |

| Product is an oil | Residual TFA/Dioxane | Triturate with cold diethyl ether or hexanes. Lyophilize from water/acetonitrile if peptide solubility permits. |

| M+56 peak in MS | t-Butyl alkylation | The t-butyl cation attacked a side chain (Trp/Met). Prevention: You must use scavengers (TIS/Water) in the next run. This is irreversible. |

| D-Isomer detected | Base-catalyzed racemization | Check the neutralization step. Ensure base equivalents were controlled. Reduce temperature of coupling/workup. |

| Incomplete reaction | Steric hindrance | Phg is bulky. Extend reaction time to 2 hours, but keep temperature at 0-23°C. Do not heat. |

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

-

BenchChem. (2025).[2][3][4][5] Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). Standard operating procedures for solution-phase deprotection.

-

RSC Publishing. (2015). Structural aspects of phenylglycines... and occurrence in peptide natural products. Details the racemization risks specific to phenylglycine's benzylic proton.

-

Common Organic Chemistry. (2023). Boc Deprotection Mechanism and Examples.

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.